1,3-Benzodioxole-4-carboxylic acid
Overview
Description
“1,3-Benzodioxole-4-carboxylic acid” is a chemical compound with the molecular formula C8H6O4 . It has been used as a convenient catechol precursor in the synthesis of siderophore vectors suitable for antibiotic Trojan horse strategies .
Synthesis Analysis
The synthesis of 1,3-Benzodioxole derivatives has been reported in several studies. For instance, a study reported the use of computer-aided drug discovery approaches to develop a potent lead compound by screening artificial chemicals on the basis of the auxin receptor TIR1 . A series of N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio) acetamides, K-1 to K-22, were designed and synthesized .
Molecular Structure Analysis
The molecular structure of 1,3-Benzodioxole-4-carboxylic acid consists of a benzodioxole ring attached to a carboxylic acid group . The benzodioxole ring is a heterocyclic compound consisting of a benzene ring fused to a 1,3-dioxole ring .
Chemical Reactions Analysis
The introduction of electron-withdrawing groups (3-Cl, 3-Br, 3-I) was found to enhance the bioactivity of target compounds, while the electron-donating groups (3-CH3, 3-OCH3) led to a decrease in activity .
Physical And Chemical Properties Analysis
1,3-Benzodioxole-4-carboxylic acid has a molecular weight of 166.13 g/mol . Its physical and chemical properties are influenced by its structure, particularly the presence of the benzodioxole ring and the carboxylic acid group .
Scientific Research Applications
Synthesis of Fluorescent Compounds
“1,3-Benzodioxole-4-carboxylic acid” has been used in the synthesis of a series of fluorescent carboxylic acids. These compounds have applications in various fields such as bioimaging and diagnostics due to their fluorescent properties .
Environmental Bioprocessing
This compound has been identified in wastewater treatment processes, particularly in the biodegradation of fungicides. It serves as a carbon source in bioreactors for microbial communities involved in environmental cleanup .
Organic Synthesis
Carboxylic acids, including “1,3-Benzodioxole-4-carboxylic acid”, are crucial in organic synthesis. They are used to produce esters, amides, and other derivatives that have broad applications in pharmaceuticals, cosmetics, and food additives .
Electroreductive Alkylations
The compound is involved in electroreductive alkylations of (hetero)arenes. This process is significant for creating complex molecules with potential applications in drug development and materials science .
Chemical Research and Development
Sigma-Aldrich lists “1,3-Benzodioxole-4-carboxylic acid” for research and development purposes, indicating its use in chemical experiments and synthesis of new compounds .
Process Optimization
Research has been conducted on improving the acylation process of “1,3-Benzodioxole”. This has implications for industrial chemistry where process efficiency and optimization are critical .
Mechanism of Action
Target of Action
It’s worth noting that benzodioxole derivatives have shown potent anti-amylase activity , suggesting that they may interact with enzymes such as amylase.
Mode of Action
It’s known that benzodioxole derivatives can interact with their targets, leading to changes in their function . For instance, they can inhibit the activity of enzymes like amylase .
Biochemical Pathways
Given the anti-amylase activity of benzodioxole derivatives , it’s plausible that they may affect carbohydrate metabolism by inhibiting the breakdown of complex sugars.
Result of Action
Benzodioxole derivatives have shown selectivity between cancer cells and normal cells , suggesting potential cytotoxic effects on cancer cells.
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
1,3-benzodioxole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-8(10)5-2-1-3-6-7(5)12-4-11-6/h1-3H,4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUAYOWCIUQXQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40308032 | |
Record name | 1,3-benzodioxole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40308032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzodioxole-4-carboxylic acid | |
CAS RN |
5768-39-8 | |
Record name | 5768-39-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201536 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-benzodioxole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40308032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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